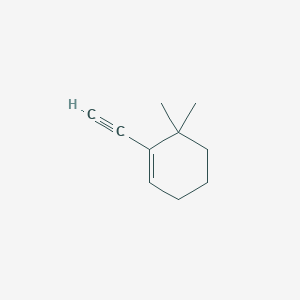
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is an organic compound with the molecular formula C10H14 It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and two methyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts are often used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Ethyl derivatives
Substitution: Various substituted cyclohexenes
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexene, 1-ethynyl-6-methyl-
- Cyclohexene, 1-ethynyl-6,6-dimethyl-
- Cyclohexene, 1-ethynyl-6,6-dimethyl- (9CI)
Uniqueness
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is unique due to the presence of both an ethynyl group and two methyl groups on the cyclohexene ring
Eigenschaften
Molekularformel |
C10H14 |
|---|---|
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1-ethynyl-6,6-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-9-7-5-6-8-10(9,2)3/h1,7H,5-6,8H2,2-3H3 |
InChI-Schlüssel |
PACPXPMVCDQJLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC=C1C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















